molecular formula C10H12ClNO2 B566300 4-Chloro-o-acetophenetide CAS No. 860742-51-4

4-Chloro-o-acetophenetide

Cat. No.: B566300
CAS No.: 860742-51-4
M. Wt: 213.661
InChI Key: HVJQMYZZVGKTME-UHFFFAOYSA-N
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Description

4-Chloro-o-acetophenetide, also known as N-(4-chloro-2-ethoxyphenyl)acetamide, is a compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is primarily used in organic synthesis as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-o-acetophenetide can be synthesized through the acetylation of 4-chloro-2-ethoxyaniline. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-o-acetophenetide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted phenetides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-Chloro-o-acetophenetide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-o-acetophenetide involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The chloro and ethoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetophenone: Similar in structure but lacks the ethoxy group.

    4-Chloro-2-ethoxyaniline: Similar in structure but lacks the acetyl group.

    4-Chloro-2-ethoxybenzoic acid: Similar in structure but has a carboxylic acid group instead of an acetyl group.

Uniqueness

4-Chloro-o-acetophenetide is unique due to the presence of both chloro and ethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in organic synthesis and potential drug development .

Properties

IUPAC Name

N-(4-chloro-2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10-6-8(11)4-5-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQMYZZVGKTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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